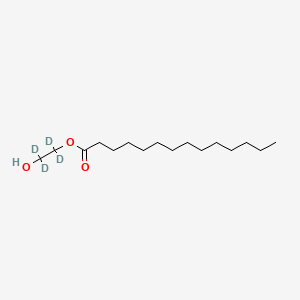
Ethylene Gycol Monomyristate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene Glycol Monomyristate-d4: is a deuterated version of Ethylene Glycol Monomyristate. It is a diagnostic agent that binds to the amide receptors on polymorphonuclear leucocytes and damaged cells. This binding causes an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic . It has applications in the development of anti-inflammatory and anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene Glycol Monomyristate-d4 can be synthesized by esterification of myristic acid with ethylene glycol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of Ethylene Glycol Monomyristate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethylene Glycol Monomyristate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethylene Glycol Monomyristate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Used in the study of cellular processes and interactions due to its ability to bind to specific receptors.
Medicine: Used in the development of anti-inflammatory and anticancer drugs.
Industry: Used in the production of diagnostic agents and other specialized chemicals
Mechanism of Action
The mechanism of action of Ethylene Glycol Monomyristate-d4 involves its binding to amide receptors on polymorphonuclear leucocytes and damaged cells. This binding leads to an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic. These reactive species can induce cell death in cancer cells and reduce inflammation in affected tissues .
Comparison with Similar Compounds
- Ethylene Glycol Monomyristate
- Ethylene Glycol Monotetradecanoate
- Glycol Myristate
- Myristic Acid, 2-Hydroxyethyl Ester
- Tetradecanoic Acid, 2-Hydroxyethyl Ester
Comparison: Ethylene Glycol Monomyristate-d4 is unique due to its deuterium labeling, which makes it useful in stable isotope-labeled studies. This labeling allows for more precise tracking and analysis in various chemical and biological processes compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
276.45 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl) tetradecanoate |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3/i14D2,15D2 |
InChI Key |
ABFWOTZXBYVPIF-QZPARXMSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


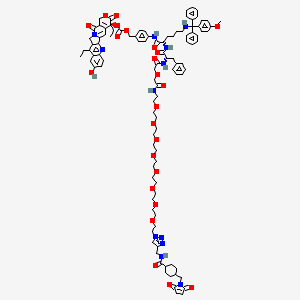
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
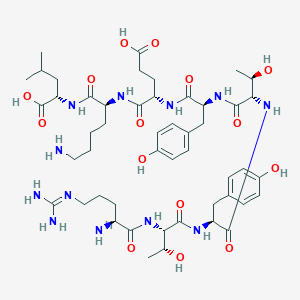
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
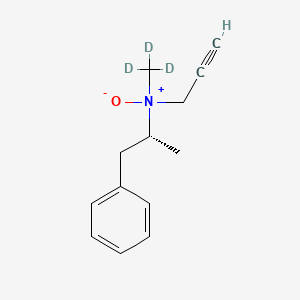
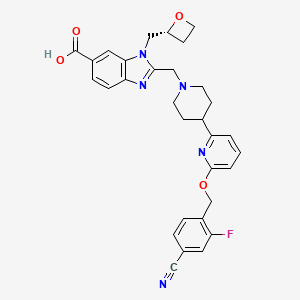
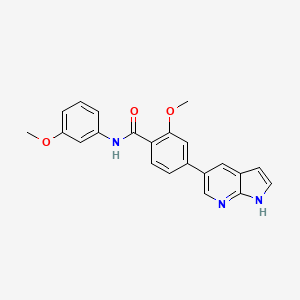
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
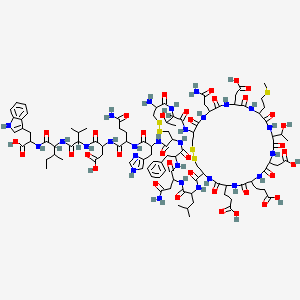
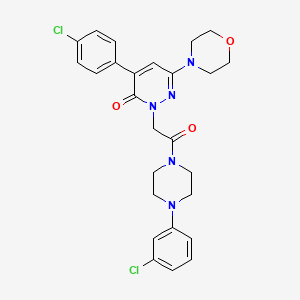
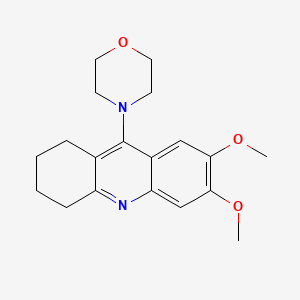
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
